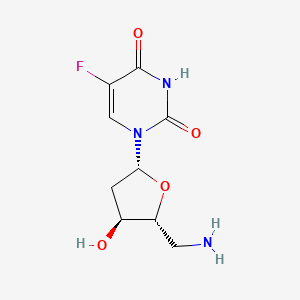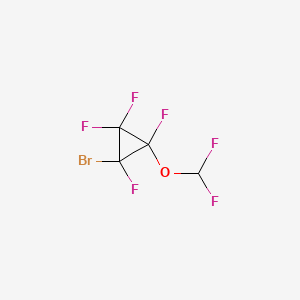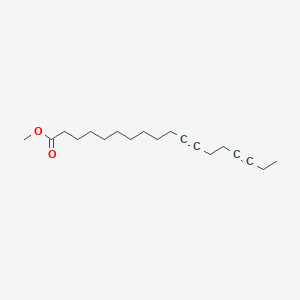
Methyl octadeca-11,15-diynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl octadeca-11,15-diynoate is an organic compound belonging to the class of acetylenic fatty esters It is characterized by the presence of two triple bonds at the 11th and 15th positions of an 18-carbon chain, with a methyl ester functional group at one end
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl octadeca-11,15-diynoate can be synthesized through several methods. One common approach involves the partial hydrogenation of polyunsaturated fatty compounds containing at least three olefinic double bonds . Another method includes the reaction of methyl undec-10-ynoate with selenium dioxide and tert-butyl hydroperoxide in aqueous dioxane, which yields various positional isomers and derivatives .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves the use of specialized reagents and controlled reaction conditions to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Methyl octadeca-11,15-diynoate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For example, oxidation reactions with selenium dioxide and tert-butyl hydroperoxide can yield various hydroxy and keto derivatives .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include selenium dioxide, tert-butyl hydroperoxide, and aqueous dioxane. These reagents facilitate the formation of hydroxy and keto derivatives through oxidation reactions .
Major Products Formed: The major products formed from the reactions of this compound include methyl 8-oxo-octadec-11(E)Z-en-9-ynoate and methyl 8-hydroxy-octadec-11E-en-9-ynoate . These products are typically obtained through oxidation reactions with selenium dioxide and tert-butyl hydroperoxide.
Scientific Research Applications
Methyl octadeca-11,15-diynoate has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a precursor for the synthesis of various bioactive compounds and as a model compound for studying the reactivity of acetylenic fatty esters
Mechanism of Action
The mechanism of action of methyl octadeca-11,15-diynoate involves its reactivity with various chemical reagents to form hydroxy and keto derivatives. These reactions are facilitated by the presence of the triple bonds and the ester functional group, which provide sites for chemical transformations . The molecular targets and pathways involved in these reactions are primarily related to the oxidation and reduction of the acetylenic bonds.
Comparison with Similar Compounds
Methyl octadeca-11,15-diynoate can be compared with other similar compounds, such as methyl 8,10-octadecadiynoate and methyl 9(Z),11(E)-octadecadienoate These compounds share similar structural features, including the presence of triple or double bonds and ester functional groups
List of Similar Compounds:Properties
CAS No. |
58444-03-4 |
|---|---|
Molecular Formula |
C19H30O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
methyl octadeca-11,15-diynoate |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3,6-7,10-18H2,1-2H3 |
InChI Key |
NZMJUYFNPLLSAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCCC#CCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



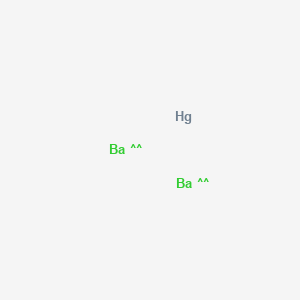
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylsulfanyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14624289.png)
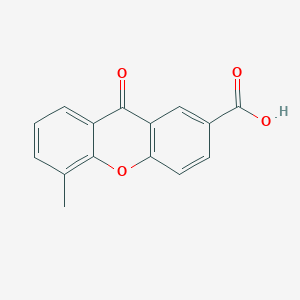

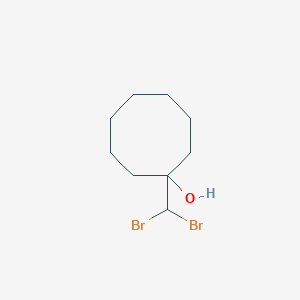
![(tert-Butylperoxy)[(1,1-diphenylethyl)peroxy]dimethylsilane](/img/structure/B14624311.png)
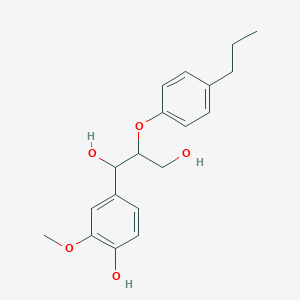
![Benzoic acid, 4-chloro-2-[(3,4-dimethylphenyl)amino]-](/img/structure/B14624334.png)
![N,N-Dimethyl-N'-(4-{[6-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)urea](/img/structure/B14624346.png)
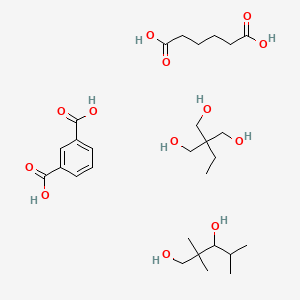
![2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]propanoic acid](/img/structure/B14624351.png)
